VCP/p97 inhibitor-1

Description

Overview of VCP/p97 as an AAA+ ATPase and Molecular Chaperone

Valosin-Containing Protein, also known as p97 in mammals and Cdc48 in yeast, is a highly conserved and abundant protein essential for a multitude of cellular processes. nih.govnih.gov It belongs to the type II AAA+ ATPase family, characterized by the presence of two ATPase domains, D1 and D2. frontiersin.org VCP/p97 assembles into a homohexameric ring structure, with a central pore. nih.gov The energy derived from ATP hydrolysis within the D1 and D2 domains fuels conformational changes that allow VCP/p97 to function as a molecular chaperone. frontiersin.orgplos.org

This chaperone activity involves recognizing, unfolding, and extracting ubiquitinated proteins from various cellular compartments or protein complexes. frontiersin.orgresearchgate.net This "segregase" function is fundamental to its role in protein quality control and cellular signaling. mdpi.com The specificity of VCP/p97's actions is determined by a diverse array of over 30 cofactor proteins that bind to it, guiding it to specific substrates and cellular pathways. nih.govnih.gov

Fundamental Roles of VCP/p97 in Cellular Homeostasis

VCP/p97 is a master regulator of cellular protein homeostasis, or proteostasis. nih.govresearchgate.net Its functions are critical for cell survival and are implicated in a wide range of cellular activities, including protein degradation, organelle biogenesis, and stress responses. researchgate.netnih.gov By mediating the turnover of damaged or misfolded proteins, VCP/p97 prevents the formation of toxic protein aggregates, a hallmark of many neurodegenerative diseases. mdpi.com Its multifaceted roles underscore its importance in maintaining cellular health and function.

VCP/p97 is a central component of the Ubiquitin-Proteasome System (UPS), the primary pathway for selective protein degradation in eukaryotic cells. nih.govfrontiersin.org It acts as a crucial link between the ubiquitination of a target protein and its subsequent degradation by the 26S proteasome. frontiersin.orgmdpi.com After a protein is tagged with a polyubiquitin (B1169507) chain, VCP/p97, in conjunction with its cofactors like the UFD1-NPL4 heterodimer, recognizes and binds to the ubiquitinated substrate. uniprot.orgmdpi.com

The ATPase activity of VCP/p97 then provides the mechanical force to extract these tagged proteins from cellular structures, such as membranes or large complexes. frontiersin.orgmdpi.com This unfolding and segregating action facilitates the translocation of the substrate to the proteasome for final degradation. mdpi.com This process is vital for the removal of misfolded, damaged, or regulatory proteins, thereby controlling a vast number of cellular processes. frontiersin.orgnih.gov

One of the most well-characterized functions of VCP/p97 is its essential role in Endoplasmic Reticulum-Associated Degradation (ERAD). mdpi.comnih.govoup.com The ER is responsible for the folding and modification of a significant portion of the cell's proteins. When proteins fail to fold correctly, they become a threat to cellular health and must be eliminated. The ERAD pathway identifies these misfolded proteins in the ER lumen or membrane and targets them for degradation in the cytoplasm. oup.comrupress.org

VCP/p97 is recruited to the ER membrane where it acts as a retrotranslocon, pulling ubiquitinated ERAD substrates from the ER into the cytosol. uniprot.orgoup.com This extraction process is powered by ATP hydrolysis and is a critical step that allows the misfolded proteins to be accessed by the cytosolic proteasome. mdpi.comoup.com Disruption of VCP/p97 function leads to the accumulation of misfolded proteins within the ER, causing ER stress, which can trigger cell death. nih.govoup.com

Beyond the proteasome, VCP/p97 is also deeply involved in autophagy, a cellular recycling process that degrades bulk cytoplasmic contents, including protein aggregates and damaged organelles, through the lysosome. nih.govembopress.orgmolbiolcell.org VCP/p97's role in autophagy is multifaceted, participating in both the initiation and maturation of autophagosomes, the double-membraned vesicles that sequester cargo for degradation. plos.orgnih.govtandfonline.com

Recent findings indicate that VCP/p97 regulates the production of a key lipid, PtdIns3P, which is essential for initiating autophagy. nih.govtandfonline.com It also facilitates the fusion of autophagosomes with lysosomes to form autolysosomes, where the final degradation occurs. plos.org Furthermore, VCP/p97 is critical for the clearance of damaged lysosomes, a process termed lysophagy, thereby maintaining the health of the entire endolysosomal system. embopress.orgmolbiolcell.org

Maintaining genome integrity is paramount for cell survival, and VCP/p97 plays a crucial role in the DNA Damage Response (DDR). frontiersin.orgroyalsocietypublishing.orggenesandcancer.com When DNA double-strand breaks (DSBs) occur, a complex signaling cascade is initiated to recruit repair factors to the site of damage. royalsocietypublishing.orgresearchgate.net VCP/p97 is recruited to these DNA lesions in a ubiquitin-dependent manner. researchgate.netpnas.org

Its function here is to remodel chromatin and clear proteins from the damage site, a process that is essential for the proper assembly and coordination of repair complexes. royalsocietypublishing.orgresearchgate.net VCP/p97 helps to remove certain factors to allow others, such as BRCA1 and RAD51, to access the break and carry out repair. researchgate.netpnas.org Impairment of VCP/p97 activity compromises the efficiency of DNA repair, leading to genomic instability, a hallmark of cancer. researchgate.netnih.gov

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of chromosomes. VCP/p97 is involved in several key stages of cell cycle progression. nih.govnih.govplos.org It contributes to the initiation of DNA replication by mediating the extraction of regulatory factors from chromatin. mdpi.com

During mitosis, VCP/p97 is necessary for the proper disassembly of the mitotic spindle and the reassembly of the nuclear envelope and Golgi apparatus after cell division. uniprot.orgmdpi.com It achieves this by regulating the levels and localization of key cell cycle proteins, such as Aurora B kinase, often by targeting them for proteasomal degradation. mdpi.com Defects in VCP/p97 function can lead to delays in cell cycle progression and mitotic errors. frontiersin.org

Data Tables

Table 1: Key Cellular Functions of VCP/p97

| Cellular Process | Specific Role of VCP/p97 | Key Cofactors/Partners |

|---|---|---|

| Ubiquitin-Proteasome System (UPS) | Extracts ubiquitinated proteins for proteasomal degradation. frontiersin.orgmdpi.com | UFD1-NPL4, p47 |

| ER-Associated Degradation (ERAD) | Pulls misfolded proteins from the ER into the cytosol. uniprot.orgoup.com | Derlins, VIMP, UBXD8 |

| Autophagy | Regulates initiation and autophagosome-lysosome fusion. plos.orgnih.gov | UBXD1, PLAA, YOD1 |

| DNA Damage Response (DDR) | Removes proteins from DNA damage sites to allow repair. royalsocietypublishing.orgresearchgate.net | UFD1-NPL4, RNF8, RNF168 |

| Cell Cycle | Regulates protein levels for replication and mitosis. uniprot.orgmdpi.com | UFD1-NPL4, Aurora B Kinase |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Valosin-Containing Protein (VCP/p97) |

| UFD1 (Ubiquitin fusion degradation 1) |

| NPL4 (Nuclear protein localization 4) |

| Aurora B Kinase |

| Derlins |

| VIMP (VCP-interacting membrane protein) |

| UBXD1 (UBX domain-containing protein 1) |

| UBXD8 (UBX domain-containing protein 8) |

| PLAA (Phospholipase A2-activating protein) |

| YOD1 (Yeast OTU deubiquitinating enzyme 1) |

| RNF8 (Ring finger protein 8) |

| RNF168 (Ring finger protein 168) |

| BRCA1 (BRCA1 DNA repair associated) |

| RAD51 (RAD51 recombinase) |

Involvement in Protein Aggregate Clearance

A crucial function of VCP/p97 is its central role in the cellular protein quality control system, particularly in the clearance of misfolded and aggregated proteins. bioengineer.org Abnormal protein aggregates are a hallmark of many neurodegenerative disorders. nih.gov VCP/p97 acts as a ubiquitin-selective unfoldase, recognizing and extracting ubiquitylated proteins from larger complexes or aggregates, thereby facilitating their degradation by the proteasome or through autophagy. bioengineer.orgnih.gov

Research has shown that VCP/p97 is directly involved in the re-solubilization of insoluble protein aggregates. nih.gov Its ATPase activity is essential for this process. nih.gov VCP/p97 can recognize and accumulate on pre-formed protein aggregates, and its inhibition or knockdown leads to a significant delay in the elimination of these ubiquitin-positive structures. bioengineer.orgnih.gov Interestingly, VCP/p97 appears to have a dual role; depending on the concentration of aggregate-prone proteins, it can mediate both their formation into structures like aggresomes and their subsequent clearance. nih.gov This positions VCP/p97 as a critical regulator in maintaining proteostasis and preventing the toxic buildup of protein inclusions. bioengineer.org Furthermore, VCP/p97 is implicated in the clearance of stress granules, a process termed 'granulophagy'. nih.gov

The compound SMER28 has been found to bind to VCP/p97 and enhance the clearance of aggregate-prone neurotoxic proteins through both the ubiquitin-proteasome system and autophagy. tandfonline.com This highlights the therapeutic potential of modulating VCP/p97 activity to combat diseases characterized by protein aggregation. tandfonline.com

Other Pleiotropic Functions

Beyond protein aggregate clearance, VCP/p97's segregase activity is integral to a wide variety of other fundamental cellular activities. frontiersin.org

Golgi Reassembly : VCP/p97 is essential for the post-mitotic reassembly of the Golgi apparatus. nih.govrupress.orgbiorxiv.org During cell division, the Golgi fragments, and its reformation in daughter cells requires the fusion of these fragments. rupress.org VCP/p97, in concert with its cofactors like p47 and VCPIP1, mediates the homotypic fusion of Golgi membranes. nih.govrupress.org This process involves the deubiquitination of the t-SNARE protein Syntaxin-5 by the VCP/p47/VCPIP1 complex, which primes it for binding to v-SNAREs, leading to membrane fusion and the reconstruction of Golgi cisternae. nih.govbiorxiv.org

Mitochondrial Quality Control : VCP/p97 plays a critical role in maintaining mitochondrial health through a process known as mitochondria-associated degradation (OMMAD). frontiersin.orgportlandpress.com It is recruited to damaged mitochondria to extract and facilitate the proteasomal degradation of ubiquitinated outer mitochondrial membrane proteins. frontiersin.orgnih.gov This function is closely linked to the PINK1/Parkin pathway, where the E3 ubiquitin ligase Parkin ubiquitinates mitochondrial proteins upon mitochondrial depolarization, signaling for their removal by VCP/p97. portlandpress.comnih.gov VCP/p97 is required for the degradation of key proteins like Mitofusins (Mfn1 and Mfn2), which regulates mitochondrial fusion and fission. nih.govtandfonline.com This process is vital for the clearance of damaged mitochondria (mitophagy) and for preventing cellular stress. nih.govtandfonline.com

Endosomal Trafficking : VCP/p97 is involved in regulating the endocytic pathway, which is crucial for nutrient uptake, receptor signaling, and membrane protein quality control. molbiolcell.orgresearchgate.net It has been implicated in the fusion of early endosomes and in sorting cargo for endolysosomal degradation. molbiolcell.orgmdpi.com Recent findings also indicate a role for VCP/p97 in the recycling of endocytic cargo back to the plasma membrane. molbiolcell.orgresearchgate.net Pharmacological inhibition of VCP/p97 has been shown to delay the recycling of transferrin, suggesting its functions extend beyond degradation to include the broader regulation of membrane trafficking pathways. molbiolcell.org

Table 1: Summary of VCP/p97 Pleiotropic Functions

| Cellular Process | Key Function of VCP/p97 | Associated Cofactors/Pathways |

|---|---|---|

| Protein Aggregate Clearance | Recognizes and unfolds ubiquitylated proteins from aggregates for degradation. | Ubiquitin-Proteasome System, Autophagy (Granulophagy) |

| Golgi Reassembly | Mediates homotypic fusion of Golgi fragments post-mitosis. | p47, VCPIP1, Syntaxin-5 |

| Mitochondrial Quality Control | Extracts ubiquitinated proteins from damaged mitochondria for degradation (mitophagy). | PINK1/Parkin Pathway, Npl4/Ufd1 |

| Endosomal Trafficking | Regulates fusion of early endosomes and recycling of endocytic cargo. | PLAA, Myoferlin (MYOF) |

Pathophysiological Relevance of VCP/p97 Dysregulation

Given its central role in maintaining cellular homeostasis, it is not surprising that dysregulation of VCP/p97 function is linked to a variety of human diseases, including cancer and neurodegenerative disorders. acs.orgnih.gov

Mutations in the VCP gene are the cause of a rare, autosomal dominant multisystem proteinopathy known as Inclusion Body Myopathy with Paget's Disease of the Bone and Frontotemporal Dementia (IBMPFD). elifesciences.orgresearchgate.net These mutations are also found in a percentage of cases of Amyotrophic Lateral Sclerosis (ALS), Parkinsonism, and other neurodegenerative conditions. tandfonline.comelifesciences.org Pathogenic mutations often lead to a hyperactive or gain-of-function VCP/p97 protein, which can impair processes like autophagy and mitochondrial function. elifesciences.orgnih.gov For instance, VCP mutations can disrupt the maturation of autophagosomes and lead to defects in mitochondrial quality control, contributing to the pathology observed in affected tissues like muscle and brain. nih.govnih.gov Studies in patient-derived fibroblasts and mouse models show that VCP mutations can cause mitochondrial dysfunction, including reduced ATP synthesis. nih.govportlandpress.com

In the context of cancer, VCP/p97 is often overexpressed in various tumor types, including non-small cell lung carcinoma, esophageal cancer, and osteosarcoma. nih.govplos.org This overexpression is frequently correlated with poor prognosis and disease progression. nih.govplos.org Cancer cells experience high levels of proteotoxic stress due to increased rates of protein synthesis and genomic instability. frontiersin.org They become "addicted" to protein homeostasis pathways, making them particularly vulnerable to the inhibition of VCP/p97. frontiersin.org By blocking VCP/p97, the clearance of misfolded proteins is hindered, leading to overwhelming proteotoxic stress and inducing cell death in cancer cells. frontiersin.org This has made VCP/p97 an emerging therapeutic target in oncology. frontiersin.orgnih.gov For example, inhibiting VCP/p97 with small molecules has been shown to reduce tumor growth in preclinical models of non-small cell lung carcinoma. plos.org

Table 2: Diseases Associated with VCP/p97 Dysregulation

| Disease Category | Specific Diseases | Mechanism of VCP/p97 Dysregulation |

|---|---|---|

| Neurodegenerative Diseases | IBMPFD, Amyotrophic Lateral Sclerosis (ALS), Frontotemporal Dementia, Parkinsonism, Huntington's Disease. tandfonline.comelifesciences.orgnih.govcaltech.edu | Gene mutations leading to altered VCP/p97 activity, impaired protein aggregate clearance, and defective autophagy and mitochondrial function. nih.govnih.govnih.gov |

| Cancer | Non-Small Cell Lung Carcinoma, Esophageal Cancer, Osteosarcoma, Multiple Myeloma. frontiersin.orgnih.govplos.org | Overexpression of wild-type VCP/p97, leading to enhanced protein homeostasis that supports cancer cell survival and proliferation. frontiersin.orgnih.gov |

| Bone Disorders | Paget's Disease of the Bone (as part of IBMPFD). researchgate.net | Gene mutations affecting VCP/p97 function in bone-remodeling cells. researchgate.net |

Table 3: Compound Names Mentioned

| Compound Name | |

|---|---|

| Bortezomib (B1684674) | |

| CB-5083 | |

| EerI (Eeyarestatin I) | |

| SMER28 |

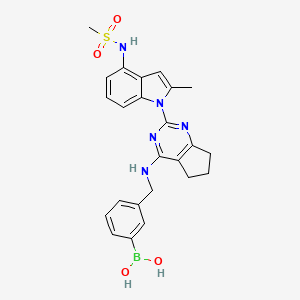

Structure

2D Structure

Properties

Molecular Formula |

C24H26BN5O4S |

|---|---|

Molecular Weight |

491.4 g/mol |

IUPAC Name |

[3-[[[2-[4-(methanesulfonamido)-2-methylindol-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]amino]methyl]phenyl]boronic acid |

InChI |

InChI=1S/C24H26BN5O4S/c1-15-12-19-21(29-35(2,33)34)10-5-11-22(19)30(15)24-27-20-9-4-8-18(20)23(28-24)26-14-16-6-3-7-17(13-16)25(31)32/h3,5-7,10-13,29,31-32H,4,8-9,14H2,1-2H3,(H,26,27,28) |

InChI Key |

FOBHQTSQEGGBNP-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC=C1)CNC2=NC(=NC3=C2CCC3)N4C(=CC5=C(C=CC=C54)NS(=O)(=O)C)C)(O)O |

Origin of Product |

United States |

Discovery and Initial Mechanistic Characterization of Vcp/p97 Inhibitor 1

Identification and Classification of VCP/p97 Inhibitor-1 as a Potent VCP/p97 Modulator

This compound was identified through research focused on discovering novel pyrimidine (B1678525) molecules containing boronic acid that could act as VCP/p97 inhibitors. medchemexpress.com This compound, also referred to as compound 17 in the associated study, was classified as a potent inhibitor of VCP/p97. medchemexpress.com

Biochemical assays demonstrated its direct inhibitory effect on the ATPase activity of the VCP/p97 enzyme. The potency of this compound was quantified with a half-maximal inhibitory concentration (IC₅₀) value of 54.7 nM, establishing it as a strong modulator of VCP/p97 function. medchemexpress.com Its identification was part of a broader effort to develop new chemical scaffolds for targeting VCP/p97, moving beyond previously established inhibitor classes.

Table 1: Biochemical Properties of this compound

| Property | Value | Source |

| Target | Valosin-containing protein (VCP/p97) | medchemexpress.com |

| IC₅₀ | 54.7 nM | medchemexpress.com |

| Classification | Potent VCP/p97 Inhibitor | medchemexpress.com |

Early Observations of this compound Effects on Protein Homeostasis

Early preclinical characterization revealed that this compound significantly disrupts protein homeostasis, a direct consequence of its enzymatic inhibition. medchemexpress.com The primary observed effect is the disturbance of the ubiquitin-proteasome system (UPS), which is heavily reliant on VCP/p97 function. medchemexpress.com

Inhibition of VCP/p97 by this compound impedes the processing and degradation of misfolded polypeptides. medchemexpress.com VCP/p97 normally acts as a segregase, extracting ubiquitinated proteins from larger complexes or membranes to prepare them for proteasomal degradation. mdpi.comportlandpress.com By blocking this activity, this compound causes a breakdown in this critical quality control pathway. This leads to the accumulation of ubiquitinated proteins, a hallmark of VCP/p97 inhibition and a sign of induced proteotoxic stress. nih.gov In cellular models, this disruption of protein degradation pathways contributes to anti-proliferative effects. medchemexpress.com

Comparative Analysis with Other VCP/p97 Inhibitors in Pre-clinical Research

The development of this compound builds upon years of research into targeting this enzyme, resulting in a variety of inhibitors with different mechanisms and potencies. A comparative analysis highlights the landscape of VCP/p97 modulation in preclinical settings.

DBeQ (N2,N4-dibenzylquinazoline-2,4-diamine) was one of the first reversible, selective, and ATP-competitive small molecule inhibitors of p97. frontiersin.orgresearchgate.net It primarily targets the D2 ATPase domain and was instrumental in validating VCP/p97 as a target. frontiersin.org However, its potency is modest compared to later-generation compounds. frontiersin.org

ML240 and ML241 are analogs derived from DBeQ with improved properties. frontiersin.orgmicropublication.org Interestingly, these two compounds showed differential effects on cellular pathways; for instance, ML240 was found to inhibit autophagic degradation, a function not observed with ML241, demonstrating how small structural changes can alter biological activity. mdpi.com

CB-5083 is a potent, selective, and ATP-competitive inhibitor that specifically targets the D2 domain. nih.govfrontiersin.org In preclinical studies, CB-5083 treatment leads to the robust accumulation of poly-ubiquitinated proteins and induces the unfolded protein response (UPR), indicating significant disruption of ER-associated degradation. nih.gov Its high potency, with a dissociation constant (Kd) in the low nanomolar range, represented a significant advancement in the field. frontiersin.org

NMS-873 stands apart due to its distinct mechanism of action. Unlike the ATP-competitive inhibitors, NMS-873 is a potent and highly specific allosteric inhibitor. nih.gov It binds to a site spanning the D1 and D2 domains, locking the enzyme in a conformation with high affinity for nucleotides and thereby preventing the ATP hydrolysis cycle. nih.gov This allosteric inhibition was shown to interfere with autophagy and induce the UPR, providing crucial validation that targeting VCP/p97 through different mechanisms could produce consistent anti-cancer effects. nih.govmdpi.com

This compound, with its nanomolar potency, positions itself among the more powerful inhibitors like CB-5083, while its novel chemical structure offers a different scaffold for further development. medchemexpress.com

Table 2: Comparative Analysis of Preclinical VCP/p97 Inhibitors

| Inhibitor | Mechanism of Action | Target Site | Potency | Key Cellular Effects | Source(s) |

| This compound | ATPase Inhibitor | VCP/p97 | IC₅₀: 54.7 nM | Dysregulation of protein homeostasis, disturbs UPS-mediated degradation. | medchemexpress.com |

| DBeQ | Reversible, ATP-competitive | D2 ATPase Domain | IC₅₀: <10 µM | Decreases autophagy and ERAD, induces apoptosis. | frontiersin.orgresearchgate.net |

| ML240 | ATP-competitive | VCP/p97 | - | Inhibits autophagy and induces cell death. | mdpi.commicropublication.org |

| CB-5083 | ATP-competitive | D2 ATPase Domain | Kd: 1.7 nM | Accumulation of poly-ubiquitinated proteins, induces ER stress and UPR. | nih.govfrontiersin.org |

| NMS-873 | Allosteric Inhibitor | D1-D2 Domain Interface | - | Activates UPR, interferes with autophagy. | nih.gov |

Molecular and Cellular Mechanisms of Vcp/p97 Inhibitor 1 Action

Direct Modulation of VCP/p97 ATPase Activity by VCP/p97 Inhibitor-1

The function of VCP/p97 is entirely dependent on its ability to hydrolyze ATP. This ATPase activity provides the mechanical force necessary to remodel its protein substrates. nih.gov this compound directly targets this enzymatic core, leading to a cessation of its activity.

Each protomer of the VCP/p97 hexamer is composed of an N-terminal domain, which primarily interacts with cofactors, followed by two distinct AAA ATPase domains, D1 and D2. nih.govnih.gov These domains form two stacked hexameric rings. nih.gov While both domains can bind ATP, the D2 domain is responsible for the majority of ATP hydrolysis, which drives the protein's segregase function. researchgate.net However, the D1 domain's activity is intricately linked to the D2 domain; nucleotide binding in the D2 domain can increase the catalytic efficiency of the D1 domain's ATP hydrolysis by as much as 280-fold. nih.govnih.govwustl.edu

VCP/p97 inhibitors have been developed that target these domains differently. Some are ATP-competitive and vie for the ATP-binding pocket, while others are allosteric, binding to sites such as the interface between the D1 and D2 domains. researchgate.netresearchgate.net For example, the inhibitor NMS-873 is an allosteric inhibitor that binds between the D1 and D2 domains, while others like DBeQ inhibit ATPase activity from both domains. researchgate.netresearchgate.net In contrast, inhibitors ML240 and ML241 appear to selectively inhibit the D2 domain. researchgate.net The precise binding modality of this compound within these domains dictates its specific inhibitory profile.

| Inhibitor Class | Target Domain(s) | Mechanism of Action | Example Compounds |

| Allosteric | D1-D2 Interface | Binds to a site distinct from the ATP pocket, inducing conformational changes that prevent efficient ATP hydrolysis. | NMS-873 |

| ATP-Competitive | D1 and/or D2 | Competes with ATP for binding within the active site of the ATPase domains. | DBeQ |

| D2-Selective | D2 Domain | Specifically targets the primary hydrolytic D2 domain, leaving D1 activity less affected. | ML240, ML241, CB-5083 |

The hydrolysis of ATP by the D1 and D2 domains drives significant conformational changes within the VCP/p97 hexamer, which are essential for its function. nih.gov This process generates the mechanical force used to pull on and unfold substrate proteins threaded through its central pore. Inhibition of ATPase activity by compounds like this compound halts this cycle. By preventing either ATP binding or its subsequent hydrolysis, the inhibitor locks the VCP/p97 complex in a static, non-functional conformation, rendering it incapable of processing its substrates. researchgate.net

Consequences of this compound on Ubiquitin-Dependent Pathways

The primary role of VCP/p97 is to serve as a critical link between the ubiquitination of a substrate and its final degradation by the proteasome. nih.govelifesciences.org By inhibiting VCP/p97, this compound causes a significant disruption in this quality control pathway, leading to predictable downstream consequences for cellular protein homeostasis. medchemexpress.com

A direct and measurable outcome of VCP/p97 inhibition is the widespread cellular accumulation of polyubiquitinated proteins. nih.govresearchgate.net These are proteins that have been correctly tagged by the ubiquitin system for destruction but cannot be processed further because the VCP/p97 machinery is stalled. This buildup is a hallmark of a dysfunctional ubiquitin-proteasome system and can trigger cellular stress responses, such as the Unfolded Protein Response (UPR), as the cell struggles to manage the increasing load of misfolded and undegraded proteins. nih.govmicropublication.org

VCP/p97 is essential for extracting ubiquitinated substrates from various cellular contexts, including the endoplasmic reticulum (ER) membrane (a process known as ER-associated degradation, or ERAD), chromatin, and large protein complexes. wikipedia.orgnih.govnih.gov The energy from ATP hydrolysis is converted into a pulling force that unfolds and segregates these substrates. nih.gov this compound, by blocking this motor function, effectively traps substrates in their respective locations. nih.gov This failure to extract and deliver substrates to the 26S proteasome leads to a functional bottleneck in protein degradation, even if the proteasome itself remains active. researchgate.net

Interaction of this compound with VCP/p97 Cofactors and Adaptors

VCP/p97 does not act alone; its diverse functions are specified by a large and varied group of over 30 cofactor and adaptor proteins. researchgate.net These cofactors typically bind to the N-terminal domain of VCP/p97 and serve to recruit the enzyme to specific ubiquitinated substrates or cellular locations. nih.govnih.gov Key examples include the UFD1-NPL4 heterodimer, which is crucial for ERAD, and p47, which is involved in Golgi membrane reassembly. researchgate.netportlandpress.com

The interaction between inhibitors and cofactors is complex. The presence of a specific cofactor can alter the potency and efficacy of a VCP/p97 inhibitor. nih.govwustl.eduku.edu This suggests that cofactors may induce conformational changes in VCP/p97 that affect inhibitor binding or, conversely, that inhibitors may disrupt the proper binding and function of these essential adaptors. researchgate.net Therefore, the cellular context and the specific VCP/p97-cofactor complexes that are present can influence the ultimate biological effect of this compound.

Structural Basis of this compound Binding to VCP/p97

Molecular docking studies have been instrumental in visualizing the interaction between this compound, also known as compound 17, and the VCP/p97 protein. These computational analyses predict the preferred orientation of the inhibitor when bound to the protein, highlighting the key amino acid residues and the nature of the chemical bonds that stabilize the complex.

The investigation into the binding mode of this compound has revealed that it settles into the ATP-binding pocket of the D2 domain of the VCP/p97 protein. This strategic positioning allows it to effectively compete with ATP, thereby preventing the hydrolysis that powers the protein's various cellular functions. The stability of the inhibitor within this pocket is maintained through a combination of hydrogen bonds and hydrophobic interactions.

Key Molecular Interactions:

Detailed analysis of the docked pose of this compound indicates the formation of a crucial hydrogen bond. The oxygen atom of the pyrimidine (B1678525) ring of the inhibitor acts as a hydrogen bond acceptor, forming a significant interaction with the amino group of a key amino acid residue within the D2 domain's binding pocket. This hydrogen bond is a critical anchor, significantly contributing to the binding affinity and stability of the inhibitor-protein complex.

The boronic acid moiety of this compound also contributes to its potent inhibitory activity, a feature that has been explored in the design of this class of inhibitors.

The culmination of these interactions—the specific hydrogen bonding and the collective hydrophobic forces—explains the potent inhibitory effect of this compound on the ATPase activity of VCP/p97. By occupying the ATP-binding site and engaging in these stabilizing interactions, the inhibitor effectively locks the protein in an inactive state.

Interactive Table of Molecular Interactions

| Interacting Part of Inhibitor | Type of Interaction | VCP/p97 Residue/Region |

| Pyrimidine Ring Oxygen | Hydrogen Bond (Acceptor) | D2 Domain Amino Acid (Amino Group) |

| Phenyl Group | Hydrophobic Interaction | Hydrophobic Pocket in D2 Domain |

This detailed structural understanding provides a robust framework for the rational design of next-generation VCP/p97 inhibitors with potentially enhanced potency and selectivity. By targeting these specific interactions, medicinal chemists can further refine the molecular architecture of inhibitors to optimize their therapeutic potential.

Impact of Vcp/p97 Inhibitor 1 on Cellular Homeostasis and Stress Responses

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR) by VCP/p97 Inhibitor-1

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding. nih.gov A key function of VCP/p97 is its involvement in ER-associated degradation (ERAD), a pathway that removes misfolded proteins from the ER for their subsequent degradation by the proteasome. nih.govmolbiolcell.orgplos.org Inhibition of VCP/p97 disrupts ERAD, leading to the accumulation of unfolded or misfolded proteins within the ER lumen, a condition known as ER stress. nih.govmolbiolcell.orgnih.gov This stress, in turn, activates a sophisticated signaling network called the Unfolded Protein Response (UPR). nih.govmolbiolcell.orgnih.gov The UPR aims to restore ER homeostasis by reducing the protein load and enhancing the protein folding and degradation capacity of the cell. plos.orgfortunejournals.com However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response. nih.govaacrjournals.org

The UPR is mediated by three main ER-resident transmembrane sensor proteins: PERK (PKR-like ER kinase), IRE1α (inositol-requiring enzyme 1α), and ATF6α (activating transcription factor 6α). nih.govaacrjournals.orgnih.gov Inhibition of VCP/p97 has been shown to activate these UPR branches. nih.gov

PERK Pathway: Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein synthesis, thereby reducing the influx of new proteins into the already stressed ER. nih.govnih.gov However, this phosphorylation paradoxically allows for the preferential translation of certain mRNAs, such as that of the transcription factor ATF4. nih.gov ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP. nih.govmdpi.com Studies have demonstrated that VCP/p97 inhibitors lead to increased phosphorylation of eIF2α and elevated expression of ATF4 and CHOP. nih.govnih.gov

IRE1α Pathway: IRE1α is a bifunctional enzyme with both kinase and endoribonuclease (RNase) activity. aacrjournals.orgmdpi.com When activated by ER stress, IRE1α oligomerizes and autophosphorylates, activating its RNase domain. nih.gov A key substrate for this RNase activity is the mRNA encoding the transcription factor XBP1. molbiolcell.orgaacrjournals.org IRE1α excises a small intron from the XBP1 mRNA, leading to a frameshift and the production of a potent transcriptional activator, spliced XBP1 (XBP1s). mdpi.com XBP1s then translocates to the nucleus and drives the expression of genes involved in ERAD, protein folding, and lipid biosynthesis. nih.govmdpi.com Treatment with VCP/p97 inhibitors has been shown to induce the splicing of XBP1 mRNA and increase the levels of phospho-IRE1α. molbiolcell.orgnih.gov

ATF6α Pathway: ATF6α is a transmembrane transcription factor that, upon ER stress, translocates from the ER to the Golgi apparatus, where it is cleaved by proteases to release its cytosolic N-terminal domain. aacrjournals.orgnih.gov This cleaved fragment then moves to the nucleus to activate the transcription of ER chaperones, such as GRP78 (BiP) and GRP94, and components of the ERAD machinery. nih.govnih.gov While some studies show that VCP/p97 inhibitors can activate all three UPR arms, others report a selective activation, for instance, showing activation of the PERK and IRE1α pathways but not the ATF6α pathway. nih.govaacrjournals.org

| UPR Branch | Key Mediator | Effect of VCP/p97 Inhibition | Downstream Events |

|---|---|---|---|

| PERK | eIF2α, ATF4, CHOP | Increased phosphorylation of eIF2α, increased expression of ATF4 and CHOP | Attenuation of global protein synthesis, induction of pro-apoptotic genes |

| IRE1α | XBP1s | Increased splicing of XBP1 mRNA, increased phospho-IRE1α | Upregulation of ERAD components and chaperones |

| ATF6α | Cleaved ATF6α | Variable; some studies show activation, others do not | Upregulation of ER chaperones like GRP78/BiP |

However, the sustained inhibition of VCP/p97 creates a bottleneck in the ERAD pathway, preventing the efficient removal of these misfolded proteins despite the upregulation of other ERAD components. This unresolved ER stress can lead to the activation of pro-apoptotic signaling pathways. nih.gov A key player in this switch from a pro-survival to a pro-death signal is the transcription factor CHOP, which is induced by prolonged ER stress. nih.gov CHOP can promote apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins. nih.gov

Modulation of Autophagy and Lysosomal Homeostasis by this compound

Autophagy is a fundamental cellular degradation process that sequesters cytoplasmic components, including misfolded proteins and damaged organelles, within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. plos.orgnih.gov VCP/p97 plays a multifaceted role in regulating various stages of the autophagy pathway, from initiation to maturation and the clearance of damaged lysosomes (lysophagy). portlandpress.commdpi.com

VCP/p97 is involved in the early stages of autophagy. It has been shown to regulate the stability and activity of the Beclin-1-containing phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the production of phosphatidylinositol-3-phosphate (PtdIns3P) and the initiation of autophagosome formation. tandfonline.comnih.govresearchgate.net Acute inhibition of VCP/p97 can impair autophagy induction by reducing PtdIns3P production and decreasing the recruitment of early autophagy markers. tandfonline.comnih.gov

Conversely, VCP/p97 is also critical for the later stages of autophagy, specifically autophagosome maturation and fusion with lysosomes. portlandpress.complos.orgnih.gov Inhibition or mutation of VCP/p97 can lead to a defect in autophagic flux, resulting in the accumulation of autophagosomes that fail to be cleared. nih.gov This impairment in autophagosome maturation can be observed by the stable levels of LC3-II, a protein associated with the autophagosome membrane, in VCP/p97 inhibited cells. nih.gov Therefore, while this compound might initially suppress autophagosome biogenesis, its more pronounced effect appears to be the disruption of autophagic flux, leading to an accumulation of immature autophagosomes. nih.govtandfonline.com Some studies have also reported that VCP/p97 inhibition can upregulate autophagic flux, suggesting the cellular response may be context-dependent. genesandcancer.com

| Autophagy Stage | Role of VCP/p97 | Effect of this compound |

|---|---|---|

| Initiation/Biogenesis | Promotes PtdIns3K complex activity and PtdIns3P production | Impairs autophagy induction, decreases recruitment of early autophagy markers |

| Maturation/Flux | Facilitates autophagosome-lysosome fusion | Disrupts autophagic flux, leads to accumulation of autophagosomes |

VCP/p97 is essential for maintaining lysosomal homeostasis and for the clearance of damaged lysosomes, a process known as lysophagy. molbiolcell.orgembopress.orgembopress.org When lysosomes are damaged, they become ubiquitinated, which serves as a signal for their removal by autophagy. embopress.orgembopress.org VCP/p97 is recruited to these damaged lysosomes and, in cooperation with a set of cofactors, facilitates their clearance. embopress.orgembopress.org Specifically, VCP/p97 is thought to extract certain ubiquitinated proteins from the lysosomal membrane, which is a necessary step for the subsequent engulfment of the damaged organelle by the autophagosome. sci-hub.se

Inhibition of VCP/p97 compromises this lysophagy pathway, leading to the accumulation of damaged and dysfunctional lysosomes. embopress.orgsci-hub.se This disruption of lysosomal integrity can have severe consequences for the cell, as the leakage of lysosomal enzymes into the cytoplasm can trigger cell death. embopress.org The requirement of VCP/p97 for efficient lysophagy highlights its critical role in cellular quality control beyond the ER and proteasome. sci-hub.seembopress.org

Influence of this compound on the DNA Damage Response (DDR)

The DNA damage response (DDR) is a complex signaling network that detects and repairs DNA lesions to maintain genomic stability. frontiersin.org VCP/p97 has emerged as a crucial regulator of the DDR, participating in the repair of DNA double-strand breaks (DSBs). frontiersin.orgbiorxiv.org It functions by extracting ubiquitinated proteins from chromatin at sites of DNA damage, thereby modulating the recruitment and activity of DNA repair factors. frontiersin.orgbiorxiv.org

Inhibition of VCP/p97 has significant repercussions for the DDR. For example, VCP/p97 is involved in the disassembly of the MRE11-RAD50-NBS1 (MRN) complex from sites of DNA damage following ionizing radiation. nih.govresearchgate.net When VCP/p97 is inhibited, the MRN complex is retained on the chromatin, leading to excessive DNA end resection. nih.govresearchgate.net This aberrant processing of DNA breaks can impair proper repair and increase sensitivity to DNA damaging agents. nih.gov Furthermore, the loss of VCP/p97 function has been shown to result in the accumulation of DNA double-strand breaks, indicating a role in maintaining basal genomic integrity. genesandcancer.com By disrupting the normal choreography of protein removal and recruitment at DNA lesions, this compound can compromise the cell's ability to effectively repair its DNA, potentially leading to genomic instability and cell death. frontiersin.orggenesandcancer.com

Accumulation of DNA Double-Strand Breaks

Inhibition of Valosin-Containing Protein (VCP)/p97 has been shown to result in the accumulation of DNA double-strand breaks (DSBs). genesandcancer.comresearchgate.net This is evidenced by the increased levels of γH2AX, a well-established marker for DSBs. genesandcancer.combiorxiv.org Both genetic suppression and pharmacological inhibition of VCP lead to this accumulation, indicating that VCP plays a crucial role in the resolution of DNA damage. genesandcancer.com Studies in various cancer cell lines, including KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) cells, have demonstrated a dose-dependent increase in the intensity of the γH2AX signal upon treatment with VCP inhibitors like CB-5083. genesandcancer.com

The accumulation of DSBs suggests that VCP is integral to the DNA damage response (DDR). researchgate.netnih.gov Camptothecin, a DNA topoisomerase I inhibitor known to cause DSBs, has been shown to affect the interaction between Werner syndrome protein (WRNp) and VCP/p97, further linking VCP to the response to this type of DNA lesion. molbiolcell.org The inability of cells with inhibited VCP to efficiently repair DSBs can lead to genomic instability and cell death. nih.gov

Table 1: Effect of VCP/p97 Inhibition on DNA Double-Strand Break Markers

| Cell Line/Model | VCP/p97 Inhibitor | Observed Effect on DSBs | Key Marker | Citation |

| KRAS-mutant PDAC cell lines | CB-5083 (pharmacological) | Increased accumulation of DSBs | γH2AX | genesandcancer.com |

| KRAS-mutant PDAC cell lines | Genetic suppression | Increased accumulation of DSBs | γH2AX | genesandcancer.com |

| Human cytomegalovirus (HCMV) infected cells | VCP knockdown | Potential disruption of DNA damage response | γH2AX | plos.org |

| Mammalian cells | Camptothecin (induces DSBs) | Reduced interaction between WRNp and VCP | - | molbiolcell.org |

| Acute Myeloid Leukemia (AML) cell lines | NMS-873 | Increased accumulation of DSBs | γH2AX | nih.gov |

Impact on Chromatin Remodeling and DNA Repair Pathways

VCP/p97 plays a multifaceted role in chromatin dynamics and the regulation of DNA repair pathways. royalsocietypublishing.orgfrontiersin.orgfrontiersin.org It functions as a molecular segregase, extracting ubiquitinated proteins from chromatin to facilitate either their degradation or recycling, thereby orchestrating the temporal and spatial turnover of proteins at and around DSB sites. nih.govroyalsocietypublishing.org

Inhibition of VCP/p97 leads to the hyper-accumulation of ubiquitin chains, particularly K48-linked chains, at DSBs. royalsocietypublishing.org This disrupts the recruitment and function of key DNA repair and signaling proteins. For instance, p97 is crucial for the removal of the Ku70/80 complex from broken DNA ends, a step that promotes homologous recombination (HR) over non-homologous end joining (NHEJ). nih.govpnas.org Consequently, VCP/p97 inhibition impairs both HR and NHEJ repair pathways. royalsocietypublishing.orgpnas.org

The recruitment of critical repair factors such as BRCA1, RAD51, and 53BP1 to DSB sites is significantly affected by VCP/p97 activity. royalsocietypublishing.orgnih.gov Inactivation of p97 leads to a decrease in the loading of HR-associated proteins like RAD51 and BRCA1. royalsocietypublishing.org This is partly due to impaired DNA-end resection, a critical step for initiating HR, which is hindered by the persistent presence of the Ku complex at DSB sites. royalsocietypublishing.org Furthermore, p97 facilitates the binding of 53BP1 to damaged chromatin by removing proteins like L3MBTL1. royalsocietypublishing.org

VCP/p97 also interacts with the MRE11-RAD50-NBS1 (MRN) complex, and its inhibition prevents the disassembly of this complex from sites of DNA damage. nih.gov This leads to excessive DNA end resection by MRE11, resulting in defective DNA repair. nih.gov

Table 2: Impact of VCP/p97 Inhibition on DNA Repair Pathway Components

| Repair Pathway Component | Effect of VCP/p97 Inhibition | Consequence | Citation |

| Ku70/80 complex | Impaired removal from DSBs | Impeded DNA-end resection, shift in repair pathway choice | royalsocietypublishing.orgnih.gov |

| BRCA1 | Decreased recruitment to DSBs | Impaired homologous recombination | royalsocietypublishing.orgnih.gov |

| RAD51 | Decreased recruitment to DSBs | Impaired homologous recombination | royalsocietypublishing.orgnih.gov |

| 53BP1 | Abolished recruitment to DSBs | Affected DSB repair pathway choice | royalsocietypublishing.org |

| MRE11-RAD50-NBS1 (MRN) complex | Blocked disassembly from damage sites | Excessive DNA end resection, defective repair | nih.gov |

| RNF8 | - | RNF8 promotes RAD51 assembly in the absence of BRCA1 | aacrjournals.org |

Consequences of this compound on Protein Aggregate Dynamics

VCP/p97 is a crucial component of the cellular machinery that maintains protein homeostasis, or proteostasis. frontiersin.orgmedchemexpress.com It is involved in the degradation of misfolded proteins through the ubiquitin-proteasome system (UPS) and autophagy. frontiersin.orgmedchemexpress.comacs.org Inhibition of VCP/p97 disrupts these processes, leading to the accumulation of ubiquitinated proteins and the formation of protein aggregates. genesandcancer.comresearchgate.netfrontiersin.org

A significant consequence of VCP/p97 inhibition is its effect on stress granules (SGs), which are dense cytoplasmic aggregates of proteins and RNAs that form in response to cellular stress. scbt.commolbiolcell.org VCP/p97 is required for the efficient clearance and disassembly of SGs. molbiolcell.orgfrontiersin.org Inhibition of VCP/p97 function can lead to the persistence of SGs and their potential transition into more stable, pathological aggregates. molbiolcell.orgfrontiersin.orgnih.gov This is particularly relevant in the context of neurodegenerative diseases where mutations in VCP/p97 are linked to the formation of protein inclusions. molbiolcell.orgfrontiersin.org

The mechanism by which VCP/p97 regulates SG dynamics involves its interaction with ubiquitinated proteins within the granules. frontiersin.org For example, VCP/p97 inhibition can promote the colocalization of SGs with ubiquitinated defective ribosomal products (DRiPs). frontiersin.org Furthermore, VCP/p97's role in autophagy is critical for clearing SGs, and its inactivation leads to the accumulation of these structures. frontiersin.org

Table 3: this compound and Protein Aggregate Dynamics

| Cellular Process | Role of VCP/p97 | Consequence of Inhibition | Key Aggregates Affected | Citation |

| Protein Homeostasis (Proteostasis) | Degradation of misfolded proteins | Dysregulation of protein homeostasis | Ubiquitinated proteins | frontiersin.orgmedchemexpress.com |

| Ubiquitin-Proteasome System (UPS) | Segregates ubiquitinated proteins for degradation | Accumulation of polyubiquitinated proteins | Polyubiquitinated proteins | genesandcancer.comresearchgate.net |

| Stress Granule (SG) Dynamics | Clearance and disassembly of SGs | Persistence of SGs, potential for pathological aggregation | Stress Granules | molbiolcell.orgfrontiersin.orgnih.gov |

| Autophagy | Clearance of protein aggregates | Impaired clearance of SGs and other aggregates | Autophagic cargo, SGs | molbiolcell.orgfrontiersin.org |

Effects on Cellular Proliferation and Cell Cycle Progression

VCP/p97 is a key regulator of the cell cycle, and its inhibition has significant effects on cellular proliferation and cell cycle progression. plos.orgresearchgate.netmdpi.com Multiple studies have shown that inhibiting VCP/p97 can lead to a reduction in cell viability and proliferation in various cancer cell lines. acs.orgplos.orgresearchgate.net

The primary mechanism by which VCP/p97 inhibitors impede proliferation is by inducing cell cycle arrest. plos.orgresearchgate.net The specific phase of arrest can vary depending on the cell type and the inhibitor used. In many cancer cell lines, including non-small cell lung carcinoma (NSCLC) and ovarian cancer, VCP/p97 inhibition leads to a G0/G1 phase arrest. plos.orgresearchgate.netnih.gov This arrest is often accompanied by a decrease in the number of cells in the S (DNA synthesis) and G2/M (mitosis) phases. plos.orgplos.org In other contexts, such as in yeast and some human cancer cells, a G2/M arrest has been observed. researchgate.netbiorxiv.org

The cell cycle arrest induced by VCP/p97 inhibition is linked to the accumulation of key cell cycle regulatory proteins that are normally targeted for degradation by the UPS. nih.govnih.gov These include cyclin-dependent kinase (CDK) inhibitors like p21 and p27, as well as cyclins such as Cyclin D1 and Cyclin E. nih.govnih.gov By preventing the degradation of these proteins, VCP/p97 inhibitors effectively halt the cell cycle machinery. nih.gov For example, VCP/p97 is involved in the nuclear export and subsequent degradation of p27 during the G1 to S phase transition, and its inhibition blocks this process, leading to G1 arrest. nih.gov

Table 4: Effects of VCP/p97 Inhibition on Cell Cycle Progression

| Cell Line/Model | VCP/p97 Inhibitor/Method | Effect on Cell Cycle | Key Regulatory Proteins Affected | Citation |

| Non-Small Cell Lung Carcinoma (NSCLC) | Eeyarestatin I (EerI), si/shRNA | G0/G1 arrest | - | plos.orgplos.org |

| Human Choriocarcinoma | DBeQ, siVCP | G0/G1 arrest | - | researchgate.net |

| Ovarian Cancer | DBeQ, ML240, CB-5083 | G1 arrest | p21, p27, Cyclin D1, Cyclin E | nih.gov |

| MCF-7 (Breast Cancer) | DBeQ, VCP knockdown | G1 arrest | p21, p27 | nih.gov |

| HCT116 (Colon Cancer) | DBeQ analogs | G0/G1 and S phase arrest | - | researchgate.net |

| Yeast (Saccharomyces cerevisiae) | - | G2/M arrest | - | researchgate.net |

Investigations of Vcp/p97 Inhibitor 1 in Pre Clinical Disease Models

Assessment in Oncological Models

The role of VCP/p97 in cancer progression has prompted extensive research into its inhibitors as potential anti-cancer agents. VCP/p97 is often overexpressed in various cancers, contributing to tumor cell survival and proliferation. mdpi.comaging-us.com

Studies in Various Cancer Cell Lines

VCP/p97 inhibitor-1 and other related inhibitors have demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.

Lung Carcinoma: In non-small cell lung carcinoma (NSCLC) cell lines, such as H1299, inhibition of VCP/p97 has been shown to suppress proliferation and migration while inducing apoptosis. nih.govplos.org This is often accompanied by cell cycle arrest in the G0/G1 phase. nih.govplos.org Specifically, this compound has shown anti-proliferative effects in the A549 lung carcinoma cell line with an IC50 of 2.9 μM. medchemexpress.com Another inhibitor, FQ393, also demonstrated inhibitory effects on various lung adenocarcinoma cells, including H1975, H1299, H1792, H460, A549, and 95D. acs.org Furthermore, the loss of VCP in lung adenocarcinoma cell lines A549 and H358 has been linked to the activation of ER stress and apoptosis. mdpi.com

Pancreatic Cancer: Pharmacological inhibition of VCP/p97 in pancreatic ductal adenocarcinoma (PDAC) cell lines has been found to limit cell viability, reduce clonogenic growth, and induce apoptosis. genesandcancer.comecancer.org Studies using KRAS-mutant PDAC cell lines showed that VCP inhibition leads to an accumulation of DNA double-strand breaks and polyubiquitinated proteins. ecancer.orgnih.govresearchgate.net The inhibitor FQ393 was also effective against pancreatic carcinoma cells PNAC-1 and BxPC-3. acs.org

Multiple Myeloma: VCP/p97 is a significant therapeutic target in multiple myeloma (MM). mdpi.comnih.gov this compound demonstrated potent anti-proliferative activity in the RPMI8226 multiple myeloma cell line, with an IC50 of 0.86 μM. medchemexpress.com Other inhibitors like CB-5083 have shown robust activity against various MM cell lines, inducing apoptosis more rapidly than in solid tumor cell lines. aacrjournals.orgresearchgate.net A novel inhibitor, OSSL_325096, was effective in both bortezomib-sensitive and -resistant MM cell lines, as well as in primary myeloma cells. nih.govnih.gov

Ovarian Cancer: VCP has been identified as an essential gene in ovarian cancer cell lines. nih.govmdpi.com VCP inhibitors like DBeQ and ML240 have been shown to be cytotoxic to ovarian cancer cells, inducing G1 cell cycle arrest and subsequent cell death. nih.gov

Table 1: Effects of this compound and Other Inhibitors on Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Inhibitor | Observed Effects | Reference(s) |

|---|---|---|---|---|

| Lung Carcinoma | A549 | This compound | Anti-proliferative (IC50 = 2.9 μM) | medchemexpress.com |

| H1299 | Eeyarestatin I (EerI) | Suppressed proliferation and migration, induced apoptosis, G0/G1 arrest | nih.govplos.org | |

| A549, H358 | siRNA | Activated ER stress, induced apoptosis | mdpi.com | |

| H1975, H1299, H1792, H460, A549, 95D | FQ393 | Inhibited proliferation | acs.org | |

| Pancreatic Cancer | Various PDAC lines | CB-5083 | Limited cell viability, reduced clonogenic growth, induced apoptosis | genesandcancer.com |

| PNAC-1, BxPC-3 | FQ393 | Inhibited proliferation | acs.org | |

| Multiple Myeloma | RPMI8226 | This compound | Anti-proliferative (IC50 = 0.86 μM) | medchemexpress.com |

| Various MM lines | CB-5083 | Rapid induction of apoptosis | aacrjournals.org | |

| Bortezomib-sensitive & resistant MM lines | OSSL_325096 | Induced apoptosis, ER stress | nih.govnih.gov | |

| Ovarian Cancer | OVCAR10, OVCAR8, SKOV3, OVCAR5 | DBeQ, ML240 | Cytotoxicity, G1 cell cycle arrest | nih.gov |

Evaluation in Xenograft Models

The anti-tumor activity of VCP/p97 inhibitors has been confirmed in in vivo xenograft models.

In a non-small cell lung carcinoma xenograft model, treatment with the VCP inhibitor Eeyarestatin I (EerI) resulted in significantly reduced tumor growth. nih.govplos.org

The inhibitor CB-5083 has demonstrated significant tumor growth inhibition in both solid tumor and hematological xenograft models. frontiersin.orgfrontiersin.org This includes models of multiple myeloma, where it inhibited tumor growth and synergized with other common treatments. mdpi.com

Another study using an s180 xenograft mouse model showed that a novel benzylquinazoline-based VCP/p97 inhibitor effectively inhibited tumor growth. frontiersin.org

Table 2: Evaluation of VCP/p97 Inhibitors in Xenograft Models

| Cancer Type | Xenograft Model | Inhibitor | Outcome | Reference(s) |

|---|---|---|---|---|

| Non-Small Cell Lung Carcinoma | Murine (athymic-nude) | Eeyarestatin I (EerI) | Significantly reduced tumor growth | nih.govplos.org |

| Multiple Myeloma | Hematological xenograft | CB-5083 | Inhibited tumor growth | mdpi.com |

| Solid Tumors | s180 mouse xenograft | Benzylquinazoline inhibitor | Effectively inhibited tumor growth | frontiersin.org |

| Colorectal, Lung, Plasmacytoma | Tumor xenografts | CB-5083 | Promising antitumor responses | frontiersin.org |

Exploration in Neurodegenerative Disease Models

Mutations in the VCP gene are linked to several neurodegenerative disorders, making its inhibition a potential therapeutic avenue. mdpi.com

Models of Proteotoxicity and Aggregate Accumulation

VCP/p97 is indirectly associated with protein aggregates found in several neurodegenerative diseases, including Huntington's disease. mdpi.com By modulating protein homeostasis, VCP/p97 inhibitors can influence the accumulation of these toxic protein aggregates.

Investigations in Models Relevant to VCP-Associated Proteinopathies

Mutations in VCP cause a multisystem proteinopathy that can include inclusion body myopathy, Paget's disease of the bone, and frontotemporal dementia (IBMPFD), as well as some forms of amyotrophic lateral sclerosis (ALS). mdpi.comfrontiersin.orgfrontiersin.org

In a Drosophila model of IBMPFD, VCP inhibitors were shown to suppress mitochondrial defects, muscle tissue damage, and cell death. elifesciences.org These inhibitors also corrected mitochondrial fusion and respiratory defects in fibroblasts from IBMPFD patients. elifesciences.org

A mouse model with VCP mutations that recapitulates the myopathy seen in IBMPFD patients showed successful correction of the myopathy following treatment with a VCP/p97 inhibitor. frontiersin.org Specifically, the inhibitor CB-5083 was well-tolerated and ameliorated muscle pathology in a mouse model of VCP disease, reducing biomarkers like TDP-43 and p62 levels. nih.gov

In motor neurons derived from induced pluripotent stem cells of patients with p97 mutation-linked motor neuron disease, the inhibitors CB-5083 and NMS-873 were able to rescue motor neuron death and restore some dysregulated protein levels. nih.gov

Table 3: VCP/p97 Inhibitor Studies in VCP-Associated Proteinopathy Models

| Disease Model | Inhibitor(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Drosophila model of IBMPFD | NMS-873, ML240 | Suppressed mitochondrial defects, muscle damage, and cell death | elifesciences.org |

| IBMPFD patient fibroblasts | NMS-873, ML240 | Suppressed mitochondrial fusion and respiratory defects | elifesciences.org |

| Mouse model of VCP-associated myopathy | VCP/p97 inhibitor | Corrected myopathy | frontiersin.org |

| Mouse model of VCP disease (R155H) | CB-5083 | Ameliorated muscle pathology, reduced TDP-43 and p62 levels | nih.gov |

| iPSC-derived motor neurons (p97R155H/+) | CB-5083, NMS-873 | Rescued motor neuron death, restored some dysregulated protein levels | nih.gov |

Application in Viral Infection Models

VCP/p97 plays a role in the life cycle of various viruses, making it a potential target for antiviral therapies. aging-us.commedchemexpress.com

VCP/p97 is crucial for the replication of several flaviviruses, including Japanese encephalitis virus (JEV), dengue virus, and West Nile virus. asm.org The inhibitor CB-5083 has shown to extend the survival of mice in an animal model of JEV infection. asm.org

In a lymphocytic choriomeningitis virus (LCMV) infection model in mice, the VCP/p97 inhibitor CB-5083 reduced the cytotoxic T cell response and impaired viral clearance. uni-konstanz.denih.gov

The inhibitor CB-5083 was also found to inhibit the replication of Respiratory Syncytial Virus (RSV) and Vesicular Stomatitis Virus (VSV). researchgate.net

VCP/p97 is also implicated in the entry and post-entry steps of Sindbis virus (SINV) infection. nih.gov

Table 4: Application of VCP/p97 Inhibitors in Viral Infection Models

| Virus | Model | Inhibitor | Effect | Reference(s) |

|---|---|---|---|---|

| Japanese Encephalitis Virus (JEV) | Mouse model | CB-5083 | Extended survival | asm.org |

| Lymphocytic Choriomeningitis Virus (LCMV) | Mouse model | CB-5083 | Reduced cytotoxic T cell response, impaired viral clearance | uni-konstanz.denih.gov |

| Respiratory Syncytial Virus (RSV) | Cell culture (A549, Hela-H1) | CB-5083 | Inhibited replication | researchgate.net |

| Vesicular Stomatitis Virus (VSV) | Cell culture | CB-5083 | Inhibited replication | researchgate.net |

| Flaviviruses (JEV, Dengue, West Nile) | Cell culture | Pharmacological inhibitors | Crucial for replication | asm.org |

| Sindbis Virus (SINV) | Cell culture | DBeQ | Inhibited infection | nih.gov |

Research in Human Cytomegalovirus (HCMV) Models

VCP/p97 is also a critical host factor for the replication of Human Cytomegalovirus (HCMV), a DNA virus. mdpi.comfrontiersin.orgnih.govnih.gov Inhibition of VCP/p97 has been shown to be a potent antiviral strategy against HCMV. frontiersin.orgnih.gov

Key findings from studies on HCMV include:

Requirement for Onset of Replication: VCP/p97 is necessary for the initiation of HCMV replication. nih.gov Its inhibition prevents the expression of major immediate-early (IE) genes, specifically IE2, which is a critical transactivator of downstream early and late viral gene expression. frontiersin.orgnih.govnih.govasm.org This effect is due to the role of VCP/p97 in the efficient splicing of the IE1/IE2 transcript. nih.gov

Nuclear Relocalization: During HCMV infection, VCP/p97 strongly relocalizes to the viral replication compartments within the nucleus. mdpi.comfrontiersin.orgnih.gov This suggests a direct role in the viral replication process.

Multiple Roles: The inhibitory effect of VCP/p97 inhibitors is not limited to the early stages of infection. mdpi.comnih.gov Inhibition at later time points post-infection also blocks viral production, indicating that VCP/p97 has multiple roles throughout the HCMV life cycle. mdpi.comnih.gov

| Virus | Key Research Findings on VCP/p97 Inhibition | Affected Viral Process |

| Human Cytomegalovirus (HCMV) | Inhibition blocks the onset of replication by preventing efficient splicing of the IE1/IE2 transcript, leading to a loss of IE2 expression. frontiersin.orgnih.govnih.govasm.org VCP/p97 relocalizes to nuclear viral replication compartments. mdpi.comfrontiersin.orgnih.gov Inhibition at later stages also blocks virus production. mdpi.comnih.gov | Viral Gene Expression (Splicing), Replication |

Compartment-Specific Research of this compound Effects

VCP/p97 is a highly abundant protein found in various cellular compartments, including the cytoplasm, nucleus, endoplasmic reticulum, Golgi apparatus, and mitochondria. researchgate.netmdpi.combiologists.com Its diverse functions are often linked to its specific subcellular localization and its interaction with a multitude of cofactor proteins. mdpi.com

Research into the effects of VCP/p97 inhibitors has revealed compartment-specific alterations in the proteome. nih.gov A study using the VCP inhibitor CB-5083 in a human myeloid leukemia cell line (HL-60) demonstrated distinct patterns of protein regulation in the cytoplasmic, nuclear, and insoluble membrane fractions. nih.gov

Key findings from compartment-specific research include:

Cytoplasm: In the cytoplasm, VCP/p97 is involved in processes like autophagy and the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway. mdpi.combiologists.comnih.gov Inhibition of VCP/p97 can lead to the downregulation of pathways related to autophagy and apoptosis in the cytoplasmic extractable region. nih.gov

Nucleus: VCP/p97 plays a role in nuclear protein import and the regulation of cell cycle proteins. nih.govlife-science-alliance.org It has been shown to facilitate the nuclear import of certain proteins, and its inhibition can lead to their accumulation in the cytosol. life-science-alliance.org In the nuclear extractable region, inhibition of VCP/p97 has been shown to reduce the levels of cell cycle proteins. nih.gov

Insoluble/Membrane Fraction: In the insoluble fraction, which includes membrane-associated proteins, VCP/p97 inhibition can lead to an upregulation of the autophagy pathway. nih.gov VCP/p97 is also involved in membrane trafficking processes, including Golgi reassembly and endosomal sorting. biologists.com

| Cellular Compartment | Function of VCP/p97 | Effect of VCP/p97 Inhibition |

| Cytoplasm | Autophagy, ER-associated degradation (ERAD) mdpi.combiologists.comnih.gov | Downregulation of autophagy and apoptosis pathways nih.gov |

| Nucleus | Nuclear protein import, Cell cycle regulation nih.govlife-science-alliance.org | Reduced levels of cell cycle proteins, Cytosolic accumulation of nuclear-targeted proteins nih.govlife-science-alliance.org |

| Insoluble/Membrane | Autophagy, Golgi reassembly, Endosomal sorting biologists.comnih.gov | Upregulation of the autophagy pathway nih.gov |

Mechanisms of Acquired and Intrinsic Resistance to Vcp/p97 Inhibitor 1 in Pre Clinical Systems

Characterization of Cellular Adaptations to VCP/p97 Inhibition

Cells employ a variety of adaptive strategies to survive the proteotoxic stress induced by the inhibition of VCP/p97. These adaptations involve complex changes in cellular signaling, metabolic pathways, and protein degradation systems.

A primary consequence of VCP/p97 inhibition is the accumulation of ubiquitinated proteins, which triggers a state of proteotoxic stress. nih.govashpublications.org This stress activates the Unfolded Protein Response (UPR), a cellular signaling network designed to restore ER homeostasis. acs.orgtandfonline.com While the UPR is initially a pro-survival response, sustained and irresolvable ER stress ultimately leads to programmed cell death, or apoptosis. acs.org Interestingly, cancer cells that already exhibit high levels of activity in the ERAD and UPR pathways may be intrinsically more sensitive to VCP/p97 inhibition. tandfonline.com Conversely, cellular adaptations that modulate the UPR can contribute to resistance, allowing cells to tolerate higher levels of proteotoxic stress.

Cells can also adapt to VCP/p97 inhibition through metabolic reprogramming. VCP/p97 activity is closely linked to cellular metabolism, and its inhibition can disrupt these processes. nih.gov Notably, under conditions of nutrient limitation, such as glucose or glutamine deprivation, cancer cells show an increased dependence on VCP/p97 to maintain proteostasis, highlighting a link between metabolic state and inhibitor sensitivity. nih.gov

Autophagy, a cellular recycling process that degrades damaged organelles and protein aggregates, is also intricately connected to VCP/p97 function. The inhibition of VCP/p97 has been reported to have conflicting effects on autophagy, with some studies indicating its suppression and others suggesting an increase in autophagic flux. nih.govresearchgate.net This complexity suggests that the modulation of autophagy could serve as a dynamic adaptive mechanism for cells to either survive or succumb to VCP/p97 inhibition. For instance, in some contexts, enhanced autophagy may help clear the protein aggregates that accumulate due to VCP/p97 blockade, thereby promoting cell survival and resistance.

Table 1: Cellular Adaptations to VCP/p97 Inhibition

| Adaptive Mechanism | Description | Key Findings | References |

|---|---|---|---|

| Unfolded Protein Response (UPR) Modulation | Cells alter the signaling pathways of the UPR to better manage the accumulation of misfolded proteins and ER stress caused by VCP/p97 inhibition. | UPR is an adaptive response to proteotoxic stress. Cells with high basal UPR may be more vulnerable, while modulation of UPR can confer resistance. | acs.orgtandfonline.com |

| Metabolic Reprogramming | Cells adjust their metabolic pathways to cope with the stress of VCP/p97 inhibition. | Cellular dependency on VCP/p97 is heightened under nutrient-limited conditions. | nih.gov |

| Alteration of Autophagy | The autophagic process is modulated to either clear toxic protein aggregates (promoting survival) or contribute to cell death. | The effect of VCP/p97 inhibition on autophagy is context-dependent, with reports of both induction and suppression. | nih.govresearchgate.net |

Investigation of Molecular Pathways Conferring Resistance in Model Systems

Research in pre-clinical models has identified several distinct molecular pathways that can lead to resistance against VCP/p97 inhibitors. These mechanisms range from genetic alterations in the target protein itself to the activation of compensatory signaling pathways.

One of the most direct mechanisms of acquired resistance is the emergence of mutations within the VCP gene. nih.gov Studies using cancer cell lines have shown that prolonged exposure to ATP-competitive inhibitors, such as CB-5083, can select for specific mutations. aacrjournals.orgresearchgate.net These mutations are frequently located in the linker region between the D1 and D2 ATPase domains of the VCP/p97 protein. aacrjournals.orgresearchgate.net For example, missense mutations at codon 470 have been shown to increase the enzyme's intrinsic ATPase activity, which allows it to overcome the effects of the inhibitor. aacrjournals.orgresearchgate.netd-nb.info Often, these activating mutations in one allele are accompanied by nonsense or frameshift mutations in the second allele, resulting in a loss of the wild-type protein and expression of only the hyperactive, resistant mutant. aacrjournals.orgresearchgate.net Molecular docking studies have confirmed that these mutation sites are often near the putative binding pocket of the inhibitor. d-nb.inforesearchgate.net

Beyond direct mutations, resistance can also be conferred by changes in the expression of VCP/p97 or other associated proteins. Increased protein expression of VCP/p97 itself has been correlated with acquired resistance to its inhibitors. tandfonline.com Furthermore, cells can upregulate other pro-survival proteins that counteract the inhibitor's effects. A notable example is Thrombospondin-1 (THBS1), which was found to be upregulated in response to treatment with CB-5083. tandfonline.com THBS1 appears to confer resistance by increasing VCP/p97 protein levels and mounting a protective ER stress response, thereby helping cancer cells evade apoptosis. tandfonline.com

Activation of alternative signaling pathways can also mediate resistance. The amino acid-sensing kinase GCN2 has been shown to dampen the stress signals and cell death initiated by VCP/p97 inhibition, especially under nutrient stress. nih.gov This suggests that the GCN2 pathway can act as a survival mechanism, conferring resistance to VCP/p97-targeted therapy.

The diversity of these resistance mechanisms underscores the adaptability of cancer cells. To counter this, researchers are developing VCP/p97 inhibitors with different mechanisms of action. For example, allosteric inhibitors (e.g., NMS-873) and covalent inhibitors (e.g., PPA) bind to different sites on the VCP/p97 enzyme than ATP-competitive inhibitors. mdpi.comnih.gov These alternative inhibitors have shown efficacy in cell lines that have developed resistance to ATP-competitive agents like CB-5083, offering a promising strategy to overcome resistance. d-nb.infomdpi.comnih.gov

Synergistic and Additive Effects of Vcp/p97 Inhibitor 1 in Combination Strategies Pre Clinical

Combinations with Proteasome Inhibitors

Preclinical studies have demonstrated synergistic or additive anti-cancer effects when VCP/p97 inhibitors are combined with proteasome inhibitors. This is particularly evident in multiple myeloma (MM) models. The combination of the VCP/p97 inhibitor DBeQ with the proteasome inhibitor bortezomib (B1684674) has been shown to cooperatively induce apoptosis in myeloma cells. mdpi.comnih.gov Similarly, the VCP/p97 inhibitor Eeyarestatin I (EerI) works in concert with bortezomib to induce apoptosis mediated by endoplasmic reticulum (ER) stress in cancer cells. mdpi.comnih.gov One study highlighted that this combination simultaneously promotes the expression of the pro-apoptotic protein NOXA while inhibiting its antagonist, H2A-ubiquitylation. nih.gov

Dual inhibition of p97 and the proteasome has been found to cause a terminal disruption of the ER and intracellular protein metabolism in multiple myeloma cells (MMCs). nih.govnih.gov This combined approach induced high levels of apoptosis in all tested MMC lines, including those resistant to bortezomib. nih.govnih.govplos.org The combination of a p97 inhibitor and bortezomib led to an increase in ubiquitinated proteins, indicating a significant disruption of protein degradation pathways. nih.govplos.org

The rationale for this synergy lies in the distinct but complementary roles of VCP/p97 and the proteasome in protein homeostasis. VCP/p97 acts upstream of the proteasome in the ubiquitin-proteasome system (UPS), extracting ubiquitinated proteins from cellular structures for degradation. nih.govmdpi.com By inhibiting both, the cell's ability to clear misfolded and regulatory proteins is severely compromised, leading to overwhelming proteotoxic stress and cell death. nih.govnih.gov

A novel VCP/p97 inhibitor, OSSL_325096, has shown antiproliferative and apoptotic activity in MM cells, including those resistant to bortezomib. mdpi.comnih.gov This suggests that targeting VCP/p97 could be a strategy to overcome resistance to proteasome inhibitors. nih.gov

Table 1: Preclinical Studies of VCP/p97 Inhibitors with Proteasome Inhibitors

| VCP/p97 Inhibitor | Combination Agent | Cancer Model | Key Findings | Reference |

|---|---|---|---|---|

| DBeQ | Bortezomib | Multiple Myeloma | Cooperated to induce apoptosis. | mdpi.comnih.gov |

| Eeyarestatin I (EerI) | Bortezomib | Cancer Cells | Induced ER stress-mediated apoptosis; terminally disrupted ER and protein metabolism in MMCs. | mdpi.comnih.govnih.govnih.gov |

| OSSL_325096 | - | Multiple Myeloma | Induced apoptosis in bortezomib-resistant cells. | mdpi.comnih.gov |

| Unspecified | Bortezomib | Multiple Myeloma | Dual inhibition induced high levels of apoptosis, even in bortezomib-adapted cells. | nih.govnih.govplos.org |

Combinations with Autophagy Modulators

The interplay between VCP/p97 inhibition and autophagy presents another promising combination strategy. Inhibition of VCP/p97 has been shown to induce autophagy. nih.govnih.gov This has led to the hypothesis that concurrently targeting both VCP/p97 and autophagy could be an effective therapeutic approach. nih.govnih.gov

Preclinical studies in KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) have shown that combining a VCP inhibitor with the autophagy inhibitor chloroquine (B1663885) results in synergistic activity. nih.govnih.govresearchgate.net This combination enhanced growth suppression and apoptosis compared to either agent alone. nih.govgenesandcancer.com The mechanism involves the VCP inhibitor inducing an increase in autophagic flux, which is then blocked by chloroquine, leading to the accumulation of autophagosomes and enhanced cellular stress. nih.govgenesandcancer.com

Similarly, combining acute inhibition of VCP with the lysosomal inhibitor bafilomycin A1 has been used to demonstrate the role of VCP in autophagy initiation. nih.govtandfonline.com This combination led to a decrease in the production of LC3-positive autophagosomes, indicating that VCP is involved in their formation. nih.gov Another study showed that the autophagy inhibitor bafilomycin A1 caused an accumulation of the autophagy-related protein p62, while the VCP inhibitor CB-5083, much like the proteasome inhibitor bortezomib, led to a decrease in p62 levels, suggesting a complex interplay. nih.gov

The rationale for this combination is that cancer cells may use autophagy as a compensatory survival mechanism when the UPS is inhibited by VCP/p97 inhibitors. By blocking this escape route with an autophagy modulator, the cytotoxic effects of VCP/p97 inhibition can be significantly enhanced. nih.govnih.gov

Table 2: Preclinical Studies of VCP/p97 Inhibitors with Autophagy Modulators

| VCP/p97 Inhibitor | Combination Agent | Cancer Model | Key Findings | Reference |

|---|---|---|---|---|

| CB-5083 | Chloroquine | Pancreatic Ductal Adenocarcinoma (PDAC) | Synergistic activity; enhanced growth suppression and apoptosis. | nih.govnih.govresearchgate.netgenesandcancer.com |

| Unspecified | Bafilomycin A1 | Cell lines | VCP inhibition combined with bafilomycin A1 decreased the production of LC3-positive autophagosomes. | nih.govtandfonline.com |

| CB-5083 | Bafilomycin A1 | Cell lines | CB-5083 decreased p62 levels, while bafilomycin A1 caused p62 accumulation. | nih.gov |

Combinations with DNA Damaging Agents and DDR Pathway Inhibitors

VCP/p97 plays a crucial role in the DNA damage response (DDR), making its inhibition a viable strategy to sensitize cancer cells to DNA damaging agents. nih.gov Preclinical studies have shown that VCP inhibition can synergize with various DNA damaging agents.

In acute myeloid leukemia (AML) models, the second-generation VCP inhibitor CB-5339 has demonstrated synergy when combined with DNA damaging agents like anthracyclines (e.g., doxorubicin). nih.gov This combination was shown to impair leukemic growth in an MLL-AF9-driven AML murine model. nih.gov Another preclinical research collaboration is evaluating CB-5339 in combination with Vyxeos (a liposomal formulation of daunorubicin (B1662515) and cytarabine). businesswire.com The rationale is that VCP is important for the activation of Ataxia Telangiectasia Mutated (ATM) kinase and subsequent DNA repair through homologous recombination in AML. nih.gov

Furthermore, there is evidence that VCP/p97 inhibitors can enhance the cytotoxicity of PARP inhibitors (PARPi). biorxiv.org VCP/p97 is involved in the removal of "trapped" PARP1 from chromatin. biorxiv.org By inhibiting VCP/p97, the trapping of PARP1 is prolonged, leading to enhanced cytotoxicity in homologous recombination-defective tumor cells. biorxiv.org Small molecule p97 complex inhibitors have been shown to sensitize cells to PARPi. biorxiv.org

The combination of CB-5339 with a DNA-damaging agent also exerted a synergistic effect in a murine model of MLL-AF9-driven AML. mdpi.com

Table 3: Preclinical Studies of VCP/p97 Inhibitors with DNA Damaging Agents and DDR Pathway Inhibitors

| VCP/p97 Inhibitor | Combination Agent | Cancer Model | Key Findings | Reference |

|---|---|---|---|---|

| CB-5339 | Anthracyclines (e.g., Doxorubicin) | Acute Myeloid Leukemia (AML) | Synergistic impairment of leukemic growth. | nih.gov |

| CB-5339 | Vyxeos (Daunorubicin and Cytarabine) | Acute Myeloid Leukemia (AML) | Preclinical research collaboration initiated. | businesswire.com |

| Unspecified | PARP inhibitors | Homologous Recombination-Defective Tumors | Enhanced cytotoxicity by prolonging PARP1 trapping. | biorxiv.org |

| CB-5339 | DNA damaging agent | MLL-AF9-driven AML murine model | Synergistic effect observed. | mdpi.com |

Rationale for Enhanced Cellular Response in Model Systems